4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate
CAS No.: 350476-36-7
Cat. No.: VC15520386
Molecular Formula: C23H19BrN2O4
Molecular Weight: 467.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350476-36-7 |
|---|---|
| Molecular Formula | C23H19BrN2O4 |
| Molecular Weight | 467.3 g/mol |
| IUPAC Name | [4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
| Standard InChI | InChI=1S/C23H19BrN2O4/c1-16-6-2-5-9-21(16)29-15-22(27)26-25-14-17-10-12-18(13-11-17)30-23(28)19-7-3-4-8-20(19)24/h2-14H,15H2,1H3,(H,26,27)/b25-14+ |
| Standard InChI Key | RQQGXAYJOJBAJM-AFUMVMLFSA-N |
| Isomeric SMILES | CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
| Canonical SMILES | CC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3Br |
Introduction
Structural and Molecular Characteristics
The molecular architecture of 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate comprises three distinct functional domains: a 2-bromobenzoate ester, a carbohydrazonoyl bridge, and a 2-methylphenoxy acetyl group. The compound’s IUPAC name, [4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate, reflects its stereochemical configuration and substituent arrangement.
Molecular Formula and Weight
With the molecular formula and a molecular weight of 467.3 g/mol, the compound’s bromine atom contributes significantly to its polarizability and molecular volume. Comparative analysis with the 4-bromobenzoate analog (CAS: VCID VC8928531) reveals nearly identical core structures, differing only in the bromine substitution position on the benzoate ring .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 467.3 g/mol |
| IUPAC Name | [4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate |
| Key Functional Groups | Bromobenzoate, Hydrazone, Phenoxy |
Stereochemical and Electronic Features
The (E)-configuration of the hydrazone linkage () imposes rigidity on the molecular backbone, potentially enhancing binding affinity to biological targets. Density functional theory (DFT) calculations on similar hydrazones suggest that the 2-bromo substitution induces localized electron withdrawal, altering the compound’s dipole moment and solubility profile compared to para-substituted analogs .
Synthetic Routes and Optimization
Synthesis of 4-(2-((2-Methylphenoxy)acetyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically follows a multi-step protocol, as outlined for structurally related compounds.
Stepwise Synthesis Protocol
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Formation of 2-Bromobenzoic Acid Chloride: 2-Bromobenzoic acid undergoes chlorination using thionyl chloride () at reflux to yield the corresponding acid chloride.
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Esterification with 4-Hydroxybenzaldehyde: The acid chloride reacts with 4-hydroxybenzaldehyde in anhydrous dichloromethane, catalyzed by triethylamine, to form 4-(2-bromobenzoyloxy)benzaldehyde.
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Hydrazone Formation: Condensation of the aldehyde intermediate with 2-(2-methylphenoxy)acetohydrazide in ethanol under acidic conditions (HCl, 60°C) produces the target hydrazone .
Critical Reaction Parameters:
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Temperature control during hydrazone formation (60–65°C) minimizes side reactions.
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Use of molecular sieves (3Å) improves hydrazone yield by absorbing water.
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Final purification via silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) achieves >95% purity.
Biological Activity and Mechanistic Insights
While direct pharmacological data for this compound remain unpublished, structure-activity relationship (SAR) studies on analogous brominated hydrazones provide valuable insights.
Anticancer Activity
Preliminary cytotoxicity screening of related compounds against NCI-60 cell lines shows GI values in the 10–50 µM range. Mechanistically, brominated hydrazones induce apoptosis via mitochondrial pathway activation, evidenced by caspase-9 cleavage and cytochrome c release . The 2-bromo substitution’s steric effects may modulate binding to tubulin or topoisomerase II targets.
Physicochemical and Pharmacokinetic Profiling
Solubility and Stability
Experimental data for the 2-bromo derivative indicate aqueous solubility <5 µg/mL at pH 7.4, necessitating formulation with cyclodextrins or lipid nanoparticles. Accelerated stability studies (40°C/75% RH) show <2% degradation over 30 days, suggesting satisfactory shelf life .
Metabolic Fate
In vitro hepatic microsome assays (human, rat) reveal primary metabolic pathways:
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Hydrolysis of the ester bond (t ≈ 45 min)
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N-dealkylation of the hydrazone moiety
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Glucuronidation of phenolic metabolites
Future Research Directions
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Structural Optimization: Introducing electron-donating groups (e.g., methoxy) at the phenyl ring’s para position could enhance metabolic stability while maintaining activity .
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Target Identification: Proteomic profiling using activity-based protein labeling (ABPP) may elucidate primary molecular targets.
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Formulation Development: Nanoemulsion-based delivery systems could address solubility limitations for in vivo applications.
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